molecular formula C18H13NO2 B14507903 1-(2-Benzoylphenyl)-1H-pyrrole-3-carbaldehyde CAS No. 64040-55-7

1-(2-Benzoylphenyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B14507903
CAS No.: 64040-55-7
M. Wt: 275.3 g/mol
InChI Key: FONWPDKBFFYXCR-UHFFFAOYSA-N
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Description

1-(2-Benzoylphenyl)-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C17H13NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is of interest due to its unique structure, which combines a benzoyl group and a pyrrole ring, making it a valuable intermediate in organic synthesis and various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Benzoylphenyl)-1H-pyrrole-3-carbaldehyde typically involves the reaction of 2-benzoylphenylhydrazine with an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrrole ring. Common reagents used in this synthesis include acetic acid, sulfuric acid, or sodium hydroxide, depending on the desired reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, allowing for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Benzoylphenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 1-(2-Benzoylphenyl)-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-(2-Benzoylphenyl)-1H-pyrrole-3-methanol.

    Substitution: 1-(2-Benzoylphenyl)-1H-pyrrole-3-nitrobenzene or 1-(2-Benzoylphenyl)-1H-pyrrole-3-bromobenzene.

Scientific Research Applications

1-(2-Benzoylphenyl)-1H-pyrrole-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Benzoylphenyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the induction of cellular stress responses, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Benzoylphenyl)-1H-pyrrole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    1-(2-Benzoylphenyl)-1H-pyrrole-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, affecting its solubility and reactivity.

    1-(2-Benzoylphenyl)-1H-pyrrole-3-methanol: Contains a hydroxyl group, which can participate in hydrogen bonding and affect the compound’s physical properties.

Uniqueness

1-(2-Benzoylphenyl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of both a benzoyl group and an aldehyde group on the pyrrole ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

64040-55-7

Molecular Formula

C18H13NO2

Molecular Weight

275.3 g/mol

IUPAC Name

1-(2-benzoylphenyl)pyrrole-3-carbaldehyde

InChI

InChI=1S/C18H13NO2/c20-13-14-10-11-19(12-14)17-9-5-4-8-16(17)18(21)15-6-2-1-3-7-15/h1-13H

InChI Key

FONWPDKBFFYXCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N3C=CC(=C3)C=O

Origin of Product

United States

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